molecular formula C43H42N4Na2O14S2 B1251454 disodium;(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6-sulfonato-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-(4-methoxyphenyl)-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6-sulfonate

disodium;(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6-sulfonato-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-(4-methoxyphenyl)-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6-sulfonate

Cat. No.: B1251454
M. Wt: 948.9 g/mol
InChI Key: ARZCXDYOYSBBFH-GWMCWXEISA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6-sulfonato-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-(4-methoxyphenyl)-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C43H42N4Na2O14S2 and its molecular weight is 948.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H42N4Na2O14S2

Molecular Weight

948.9 g/mol

IUPAC Name

disodium;(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6-sulfonato-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-(4-methoxyphenyl)-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6-sulfonate

InChI

InChI=1S/C43H44N4O14S2.2Na/c1-56-28-10-6-24(7-11-28)26-16-34-40(62(50,51)52)44-32-20-38(36(58-3)18-30(32)42(48)46(34)22-26)60-14-5-15-61-39-21-33-31(19-37(39)59-4)43(49)47-23-27(25-8-12-29(57-2)13-9-25)17-35(47)41(45-33)63(53,54)55;;/h6-13,18-23,34-35,40-41,44-45H,5,14-17H2,1-4H3,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2/t34-,35-,40?,41?;;/m0../s1

InChI Key

ARZCXDYOYSBBFH-GWMCWXEISA-L

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C(NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)NC([C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(C2)C(NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)NC(C7CC(=CN7C6=O)C8=CC=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

SG 2285
SG-2285
SG2285

Origin of Product

United States

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